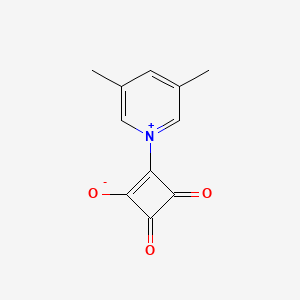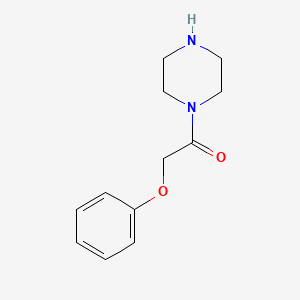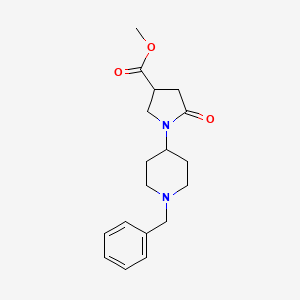
Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate
Übersicht
Beschreibung
“Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate” seems to be a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common structure in many pharmaceuticals .
Chemical Reactions Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Wissenschaftliche Forschungsanwendungen
Antibacterial Evaluation
Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate derivatives have been studied for their antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds exhibited significant antibacterial effects, indicating their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Antimicrobial Activity
Another study by Yahya Nural et al. (2018) focused on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These compounds were tested against various bacterial and fungal strains, including M. tuberculosis, demonstrating noteworthy antimicrobial activities. This research suggests a promising direction for developing new antimycobacterial agents (Yahya Nural et al., 2018).
Synthesis Techniques
The synthesis and structural elucidation of methyl 4-aminopyrrole-2-carboxylates, which include compounds similar to methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate, have been explored. E. Galenko et al. (2015) employed a relay catalytic cascade reaction, showcasing an innovative approach in synthesizing these compounds (E. Galenko et al., 2015).
Enantioselective Synthesis
Research by Yaomin Wang et al. (2018) investigated the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is structurally related to the compound . This study highlights the importance of enantioselectivity in synthesizing biologically active compounds (Yaomin Wang et al., 2018).
Antioxidant Activity
A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally related to the compound of interest, demonstrated potent antioxidant activities. This research by I. Tumosienė et al. (2019) highlights the potential of these compounds as antioxidants (I. Tumosienė et al., 2019).
Nootropic Activity
Research on nootropic agents, including 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, was conducted by V. Valenta et al. (1994). This study involved synthesizing compounds and testing them for nootropic activity, indicating the compound's potential in cognitive enhancement (V. Valenta et al., 1994).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, have been shown to interact withAcetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
Based on its structural similarity to other benzylpiperidine derivatives, it may interact with its target enzyme, potentially inhibiting its activity . This could result in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target .
Eigenschaften
IUPAC Name |
methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-18(22)15-11-17(21)20(13-15)16-7-9-19(10-8-16)12-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCDWKWEVDUUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918155 | |
| Record name | Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate | |
CAS RN |
937601-54-2 | |
| Record name | Methyl 5-oxo-1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-b]isoxazole-2-carbonyl chloride](/img/structure/B3043762.png)


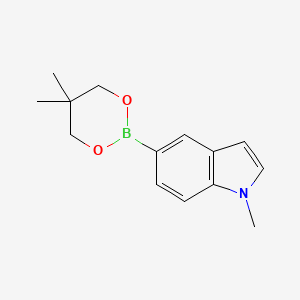




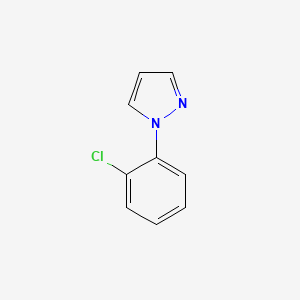


![5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one](/img/structure/B3043781.png)
